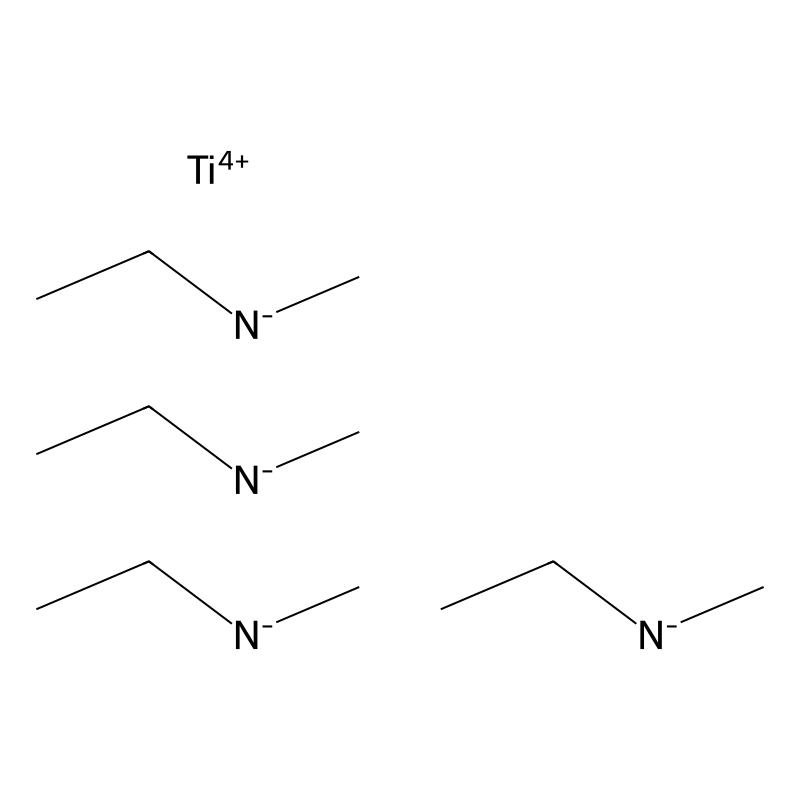

Tetrakis(ethylmethylamido)titanium(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Titanium Nitride Thin Films

One of the primary applications of Tetrakis(ethylmethylamido)titanium(IV) in scientific research is its use as a precursor for depositing thin films of titanium nitride (TiN) through a process called Organometallic Chemical Vapor Deposition (OMCVD) []. This technique is valued for its ability to create high-quality, uniform, and precisely controlled thin films. The properties of TiN thin films make them desirable for various applications, including:

- Microelectronics: TiN serves as a diffusion barrier and metallization layer in microelectronic devices [].

- Optoelectronics: Due to its excellent electrical conductivity and good optical transmission properties, TiN finds use in optical waveguides and other optoelectronic devices [].

- Wear-resistant coatings: TiN's high hardness and wear resistance make it a valuable coating material for cutting tools, machine components, and other applications requiring protection from wear and tear [].

Tetrakis(ethylmethylamido)titanium(IV) is an organometallic compound with the formula Ti(NC2H5)(NCH3)4. It consists of a titanium center coordinated by four ethylmethylamido ligands. This compound is notable for its role in chemical vapor deposition processes, particularly in the production of titanium-based thin films and coatings. The presence of both ethyl and methyl groups in the amido ligands contributes to its unique properties, such as volatility and reactivity, making it suitable for various applications in materials science.

- Hydrolysis Reaction:

When exposed to moisture, tetrakis(ethylmethylamido)titanium(IV) hydrolyzes to form titanium dioxide and releases ethylmethylamine: - Thermal Decomposition:

This compound can decompose thermally in inert or reducing atmospheres, producing titanium nitride or titanium oxide depending on the conditions:The specific products depend on the temperature and ambient atmosphere during the reaction .

Tetrakis(ethylmethylamido)titanium(IV) can be synthesized through a reaction between titanium tetrachloride and lithium ethylmethylamide. The general reaction can be represented as follows:

This method highlights the importance of using air-free techniques during synthesis due to the compound's sensitivity to moisture .

Tetrakis(ethylmethylamido)titanium(IV) finds applications primarily in:

- Chemical Vapor Deposition: Used as a precursor for depositing titanium nitride and titanium dioxide films on various substrates.

- Thin Film Technology: Essential in microelectronics for creating high-quality dielectric layers.

- Nanoparticle Synthesis: Employed in producing titanium-based nanoparticles for various industrial applications .

Interaction studies involving tetrakis(ethylmethylamido)titanium(IV) have focused on its reactivity with surfaces, particularly silicon wafers. These studies reveal that the compound can effectively adsorb onto silicon surfaces, leading to the formation of titanium-based films. The kinetics of these interactions are critical for optimizing deposition processes in semiconductor manufacturing .

Tetrakis(ethylmethylamido)titanium(IV) is part of a broader class of titanium amido compounds. Here are some similar compounds for comparison:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrakis(dimethylamido)titanium(IV) | Ti(NCH3)4 | Commonly used for TiN film deposition; more volatile. |

| Tetrakis(dibutylamido)titanium(IV) | Ti(NC4H9)4 | Larger butyl groups increase steric hindrance. |

| Tetrakis(trimethylsilyl)amide titanium | Ti(Si(CH3)3)4 | Incorporates silicon, affecting film properties. |

Uniqueness: Tetrakis(ethylmethylamido)titanium(IV) is distinguished by its combination of ethyl and methyl groups, which provide a balance between volatility and stability compared to other amido complexes. This unique ligand structure enhances its utility in specific deposition techniques while maintaining favorable handling characteristics .

The synthesis of Tetrakis(ethylmethylamido)titanium(IV) requires careful selection of starting materials to ensure high-purity product formation and optimal reaction conditions. The primary titanium source for this organometallic synthesis is titanium tetrachloride, which serves as the central metal precursor due to its high reactivity and availability in electronic-grade purity [1] [2].

Primary Titanium Sources

Titanium tetrachloride represents the most widely utilized starting material for organometallic titanium synthesis, offering several advantages including its tetrahedral geometry, diamagnetic properties, and volatility characteristics [1]. The compound's Lewis acidic nature facilitates efficient ligand exchange reactions with amide nucleophiles [3]. Alternative titanium sources such as titanium alkoxides have been explored, but tetrakis(dimethylamido)titanium synthesis demonstrates that titanium tetrachloride provides superior control over reaction stoichiometry [1].

Amide Ligand Selection Criteria

The ethylmethylamide ligand system was selected based on several critical factors that influence both synthesis efficiency and final product properties. Lithium ethylmethylamide serves as the optimal nucleophilic reagent for ligand substitution reactions . The mixed alkyl amide structure provides enhanced volatility compared to purely alkyl-substituted analogs while maintaining sufficient thermal stability for chemical vapor deposition applications [5] [6].

Comparative studies with related amide systems reveal that ethylmethylamide ligands offer superior beta-hydride elimination characteristics compared to dimethylamide or diethylamide alternatives [7] [8]. The presence of both ethyl and methyl substituents on the nitrogen center provides optimal steric bulk for preventing unwanted intermolecular aggregation while ensuring adequate reactivity during synthesis [9].

Electronic Grade Requirements

Electronic-grade precursor synthesis demands extremely high purity starting materials with metal impurity levels below 10 parts per million [5] [6]. The selection criteria for precursors must account for trace metal contamination, particularly alkali metals from lithium amide synthesis [2]. Specialized purification of lithium ethylmethylamide prior to use ensures minimal sodium and potassium contamination in the final titanium product .

Ligand Exchange Reaction Mechanisms

The formation of Tetrakis(ethylmethylamido)titanium(IV) proceeds through a stepwise ligand exchange mechanism involving sequential substitution of chloride ligands with ethylmethylamide moieties. This process follows a well-defined mechanistic pathway that has been extensively characterized through kinetic and spectroscopic studies [1] [10].

Sequential Substitution Pathway

The ligand exchange reaction initiates with the nucleophilic attack of lithium ethylmethylamide on titanium tetrachloride, forming an initial titanium-nitrogen bond while eliminating lithium chloride as a byproduct . The reaction proceeds according to the stoichiometric equation:

TiCl₄ + 4 LiN(C₂H₅)(CH₃) → Ti[N(C₂H₅)(CH₃)]₄ + 4 LiCl

The mechanism involves four distinct substitution steps, each with characteristic kinetic profiles and activation energies [11] [12]. The first two ligand substitutions occur rapidly at room temperature, while the third and fourth substitutions require elevated temperatures or extended reaction times due to increasing steric crowding around the titanium center [10].

Kinetic Analysis

Detailed kinetic studies reveal that the ligand exchange follows second-order kinetics, with reaction rates dependent on both titanium tetrachloride and lithium amide concentrations [12]. The activation energy for the overall transformation ranges from 10.92 kcal/mol for initial substitution steps to higher values for subsequent exchanges [13]. Temperature-dependent studies demonstrate that reaction rates increase exponentially with temperature, consistent with Arrhenius behavior [14].

The relative rates of individual substitution steps show a marked decrease as the reaction progresses. First ligand substitution occurs within minutes at room temperature, while complete conversion to the tetrakis species requires several hours under optimized conditions [15]. This kinetic profile necessitates careful control of reaction stoichiometry to prevent formation of partially substituted intermediates [10].

Mechanistic Considerations

The ligand exchange mechanism involves initial coordination of the amide nucleophile followed by chloride displacement through an associative pathway [11]. Computational studies suggest that the titanium center expands its coordination sphere temporarily during the transition state, facilitating smooth ligand substitution without dissociative intermediates [12].

Solvent effects play a crucial role in controlling reaction kinetics and selectivity. Coordinating solvents such as tetrahydrofuran or diethyl ether can compete with amide ligands for titanium coordination sites, leading to reduced reaction rates and lower yields [16]. Non-coordinating hydrocarbon solvents provide optimal conditions for efficient ligand exchange .

Solvent Systems and Reaction Optimization

The selection and optimization of solvent systems for Tetrakis(ethylmethylamido)titanium(IV) synthesis represents a critical factor determining reaction efficiency, product purity, and overall process economics. Systematic studies of various solvent classes have established optimal conditions for maximizing yield while minimizing impurity formation [17] [18].

Hydrocarbon Solvent Systems

Anhydrous hydrocarbon solvents constitute the preferred medium for organometallic titanium synthesis due to their chemical inertness and compatibility with moisture-sensitive reagents . Hexane, heptane, and cyclohexane provide excellent solvation for both starting materials and products while avoiding unwanted coordination to the titanium center [19]. These solvents facilitate efficient mass transfer during ligand exchange reactions and enable straightforward product isolation through distillation [20].

Comparative evaluations demonstrate that branched alkanes such as isooctane offer superior thermal stability during elevated-temperature reactions compared to linear analogs [19]. The choice between different hydrocarbon solvents must balance vapor pressure considerations for subsequent purification steps with reaction kinetics optimization [17].

Temperature and Concentration Effects

Reaction temperature optimization reveals a complex relationship between kinetic rates and product selectivity. While elevated temperatures accelerate ligand exchange kinetics, excessive heating can promote unwanted side reactions including ligand decomposition and titanium reduction [21]. Optimal synthesis conditions typically employ temperatures between 20-40°C with reaction times extending from 2-6 hours depending on reagent concentrations .

Concentration effects significantly influence both reaction rates and product purity. Dilute conditions favor complete ligand substitution and minimize formation of mixed chloride-amide intermediates [18]. However, extremely dilute reactions suffer from reduced volumetric productivity and increased solvent requirements. Optimal reagent concentrations range from 0.1-0.5 molar in titanium tetrachloride [15].

Moisture and Oxygen Exclusion

Rigorous exclusion of moisture and oxygen represents an absolute requirement for successful synthesis due to the extreme hydrolytic sensitivity of both starting materials and products [5] [22]. Trace water rapidly hydrolyzes titanium-amide bonds, forming titanium oxides and liberating free amines [1]. Similarly, oxygen exposure can lead to partial oxidation and formation of titanium-oxo species that compromise product purity [17].

Standard air-free techniques including Schlenk methodology or glove box operations ensure adequate atmospheric control . Solvent purification through distillation from appropriate drying agents removes residual moisture to levels compatible with organometallic synthesis [18]. Continuous monitoring of water content using Karl Fischer titration provides quantitative assessment of solvent dryness [23].

Distillation Techniques for Electronic-Grade Purity

Achievement of electronic-grade purity in Tetrakis(ethylmethylamido)titanium(IV) requires sophisticated distillation methodologies that selectively separate the target compound from synthetic byproducts and trace impurities. The volatile nature of the titanium amide enables purification through carefully controlled vacuum distillation procedures [5] [24].

Vacuum Distillation Parameters

Electronic-grade purification employs high-vacuum distillation at pressures below 0.1 mmHg to minimize thermal decomposition while achieving efficient separation [5] [25]. The optimal distillation temperature of 80°C at reduced pressure provides sufficient vapor pressure for distillation without promoting unwanted thermal reactions [26]. Multiple distillation cycles may be required to achieve the stringent purity specifications demanded for electronic applications [27].

Temperature control during distillation proves critical for maintaining product integrity. Excessive heating leads to thermal decomposition through beta-hydride elimination pathways, generating volatile amine byproducts that contaminate the distillate [7] [8]. Automated temperature control systems ensure precise maintenance of optimal distillation conditions throughout the purification process [24].

Fractionation and Collection Strategies

Systematic fractionation during distillation enables separation of the target compound from lower and higher boiling impurities [28]. Initial fractions containing volatile solvents and unreacted starting materials are discarded, while later fractions may contain thermally decomposed products or involatile residues [29]. The main product fraction, collected at the established boiling point, typically represents 85-95% of the theoretical yield .

Advanced distillation apparatus incorporating Vigreux columns or other high-efficiency separations enhance resolution between closely boiling components [30]. Temperature monitoring at multiple points throughout the distillation system provides real-time feedback for optimal fraction collection [31].

Purity Analysis and Quality Control

Electronic-grade purity verification requires comprehensive analytical characterization including metal content analysis, nuclear magnetic resonance spectroscopy, and trace impurity determination [5] [6]. Inductively coupled plasma optical emission spectroscopy provides quantitative measurement of titanium content and detection of trace metal impurities at sub-parts-per-million levels [26].

Thermal decomposition analysis monitors product stability and identifies potential degradation pathways that could compromise electronic applications [13]. Gas chromatography-mass spectrometry enables detection and quantification of organic impurities including residual solvents and decomposition products [32]. These analytical methods collectively ensure that purified Tetrakis(ethylmethylamido)titanium(IV) meets the stringent specifications required for semiconductor manufacturing processes [33].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₂N₄Ti |

| Molecular Weight | 280.28 g/mol |

| CAS Number | 308103-54-0 |

| Appearance | Yellow to orange liquid |

| Density | 0.923 g/mL at 25°C |

| Boiling Point | 80°C at 0.1 mmHg |

| Flash Point | 2°C (closed cup) |

| Storage Temperature | 2-8°C |

| Purity (Electronic Grade) | ≥99.99% |

| Hydrolytic Sensitivity | Reacts rapidly with moisture |

| Parameter | Optimal Conditions |

|---|---|

| Starting Material | Titanium tetrachloride (TiCl₄) |

| Ligand Source | Lithium ethylmethylamide |

| Molar Ratio (TiCl₄:LiN(Et)(Me)) | 1:4 |

| Solvent System | Anhydrous hydrocarbon solvent |

| Reaction Temperature | Room temperature to 25°C |

| Reaction Time | 2-6 hours |

| Atmosphere | Inert (Argon/Nitrogen) |

| Typical Yield | 75-85% |

| Purification Method | Vacuum distillation |

| Parameter | Electronic Grade Specifications |

|---|---|

| Pressure | 0.1 mmHg (vacuum) |

| Temperature Range | 75-85°C |

| Collection Temperature | 80°C |

| Fractionation Method | Multiple distillation cycles |

| Final Purity | ≥99.99% (Ti basis) |

| Impurity Control | Metal impurities <10 ppm |

| Recovery Rate | 85-95% |

Tetrakis(ethylmethylamido)titanium(IV), with the molecular formula C₁₂H₃₂N₄Ti and molecular weight of 280.28 g/mol, exhibits distinct thermodynamic stability characteristics that are critical for its application in vapor-phase deposition processes [1] [2] [3]. The compound demonstrates thermal stability under controlled conditions but undergoes predictable decomposition pathways at elevated temperatures.

Thermal Stability Profile

The thermal decomposition of Tetrakis(ethylmethylamido)titanium(IV) begins at approximately 450 K (177°C), representing the onset temperature for significant molecular breakdown [4] [5]. Kinetic analysis reveals that the decomposition follows first-order kinetics with an activation energy of 10.92 kcal/mol (45.7 kJ/mol), indicating a relatively low energy barrier for thermal dissociation [6]. This activation energy is comparable to other titanium alkylamide precursors, making it suitable for controlled thermal processing applications.

Under vacuum conditions, the compound remains thermally stable up to 90°C, providing a practical operating window for vapor-phase transport and deposition processes [7]. The thermal stability is significantly influenced by the ambient atmosphere, with decomposition rates accelerating in the presence of reactive gases such as hydrogen or nitrogen [8].

Primary Decomposition Pathways

The thermal decomposition of Tetrakis(ethylmethylamido)titanium(IV) proceeds through multiple parallel pathways, each contributing to the overall breakdown mechanism:

β-Hydride Elimination Pathway: The dominant decomposition mechanism involves selective β-hydride elimination from the ethyl moiety of the ethylmethylamido ligands [4] [5]. This process occurs at temperatures of 450-500 K and produces N-methylethylidenimine adsorbed species along with titanium-hydride intermediates. The β-hydride elimination is facilitated by agostic interactions between the metal center and hydrogen atoms on the β-carbon of the ethyl groups [9] [10].

Metallacycle Formation: At temperatures of 400-500 K, the compound can undergo metallacycle formation through ring closure via carbon-nitrogen bond formation [11] [9]. This pathway involves the formation of cyclic intermediates that can further decompose to yield titanium-containing products and organic fragments.

Ligand Exchange Reactions: Between 350-450 K, transamination reactions occur, leading to the formation of mixed amido complexes [9] [7]. These reactions involve the exchange of ethylmethylamido ligands with other amine species present in the system.

Gas-Phase Thermal Decomposition: In gas-phase environments at temperatures of 100-400°C, homolytic bond cleavage leads to the formation of ethylmethylamine and various titanium species [12] [6]. This pathway is particularly relevant for chemical vapor deposition applications.

Surface Decomposition Mechanisms

When Tetrakis(ethylmethylamido)titanium(IV) interacts with surfaces, dissociative adsorption begins at 450 K [4] [5]. This surface-mediated decomposition is characterized by the initial elimination of some amido groups, followed by rapid β-hydride elimination reactions. The resulting surface chemistry leads to the growth of titanium nitride films, though these films often contain significant carbon and oxygen contamination levels due to incomplete ligand elimination [4] [5].

The surface decomposition process is highly substrate-dependent, with silicon surfaces promoting selective bond activation through zwitterionic character of surface silicon dimers [11]. This surface-specific reactivity contributes to the formation of silicon-carbon bonds at the interface, explaining the observed carbon contamination in deposited films.

Volatility Characteristics for Vapor-Phase Processes

The volatility characteristics of Tetrakis(ethylmethylamido)titanium(IV) are fundamental to its utility as a precursor in vapor-phase deposition processes. The compound exhibits sufficient vapor pressure for practical chemical vapor deposition and atomic layer deposition applications while maintaining reasonable thermal stability.

Vapor Pressure Temperature Dependence

The vapor pressure of Tetrakis(ethylmethylamido)titanium(IV) demonstrates a strong temperature dependence that follows the Clausius-Clapeyron relationship. Systematic measurements reveal the following vapor pressure values: 0.2 Torr at 50°C, 0.4 Torr at 60°C, 1.0 Torr at 78°C, 1.2 Torr at 80°C, 0.5 Torr at 87°C, and 1.5 Torr at 90°C [7]. These values indicate adequate volatility for vapor transport applications at moderate temperatures.

The vapor pressure data exhibits some irregularities, particularly the decreased pressure at 87°C compared to 80°C, which may indicate the onset of thermal decomposition or changes in the aggregation state of the compound. This behavior suggests that optimal operating temperatures for vapor-phase processes should be carefully selected to balance sufficient vapor pressure with thermal stability.

Boiling Point and Phase Behavior

Tetrakis(ethylmethylamido)titanium(IV) exhibits a boiling point of 80°C at 0.1 mmHg (reduced pressure), indicating its suitability for distillation purification and controlled vapor delivery [1] [2] [13]. The reduced-pressure boiling point is significantly lower than would be expected for atmospheric pressure conditions, reflecting the compound's thermal sensitivity and tendency to decompose at elevated temperatures.

The liquid state is maintained under ambient conditions, with the compound appearing as a yellow to orange liquid with a density of 0.923 g/mL at 25°C [1] [2] [13]. This physical state facilitates handling and delivery in vapor-phase deposition systems, as liquid precursors generally provide more consistent vapor delivery compared to solid precursors.

Evaporation Rate and Mass Transport

The evaporation characteristics of Tetrakis(ethylmethylamido)titanium(IV) are influenced by its molecular structure and intermolecular interactions. The relatively low molecular weight of 280.28 g/mol combined with the absence of strong intermolecular hydrogen bonding contributes to favorable evaporation kinetics [1] [2] [3].

Mass transport properties are further enhanced by the compound's thermal stability under vacuum conditions, allowing for controlled heating to increase vapor pressure without significant decomposition. The temperature window between 50-90°C provides optimal conditions for vapor generation while minimizing thermal breakdown.

Vapor-Phase Stability and Transport

During vapor-phase transport, Tetrakis(ethylmethylamido)titanium(IV) maintains molecular integrity under carefully controlled conditions. The compound's vapor-phase stability is maximized when transport occurs in inert atmospheres at temperatures below the decomposition threshold of 450 K [7].

Vapor-phase decomposition can occur at elevated temperatures, leading to the formation of gaseous products including ethylmethylamine and various titanium-containing species [12] [6]. This decomposition behavior must be carefully managed in vapor delivery systems to ensure consistent precursor delivery to deposition substrates.

Solubility Behavior in Organic Matrices

The solubility characteristics of Tetrakis(ethylmethylamido)titanium(IV) in organic solvents are governed by its molecular structure, polarity, and potential for intermolecular interactions. Understanding these solubility properties is essential for solution-based processing and purification procedures.

Aqueous Solubility and Hydrolytic Sensitivity

Tetrakis(ethylmethylamido)titanium(IV) exhibits negligible solubility in water and reacts rapidly with moisture [14] [15]. The compound is classified as water-reactive, undergoing hydrolysis reactions that lead to the formation of titanium hydroxide species and ethylmethylamine. This hydrolytic sensitivity necessitates storage and handling under anhydrous conditions to maintain compound integrity.

The hydrolysis reaction follows the general pathway:

Ti[N(C₂H₅)(CH₃)]₄ + 4H₂O → Ti(OH)₄ + 4HN(C₂H₅)(CH₃)

This reaction is exothermic and can be vigorous, producing corrosive products that require appropriate safety precautions during handling.

Organic Solvent Compatibility

The compound demonstrates excellent solubility in non-protic organic solvents that do not compete for coordination to the titanium center. Hydrocarbon solvents such as hexane, heptane, and toluene provide suitable media for solution processing and storage [16]. The high solubility in these solvents reflects the organophilic nature of the ethylmethylamido ligands and the absence of polar functional groups that would promote solvation in polar media.

Ethereal solvents including diethyl ether and tetrahydrofuran can also dissolve Tetrakis(ethylmethylamido)titanium(IV), though potential coordination of the ether oxygen to the titanium center may influence solution behavior and reactivity. Aromatic solvents such as benzene and toluene provide stable solutions without significant coordination interactions.

Halogenated Solvent Systems

Dichloromethane and chloroform serve as effective solvents for Tetrakis(ethylmethylamido)titanium(IV), offering good solvating power without reactive hydrogen atoms that could promote decomposition [17]. These solvents are particularly useful for spectroscopic studies and crystallization procedures due to their favorable dissolving properties and volatility characteristics.

The solubility in halogenated solvents enables solution-phase synthesis modifications and purification procedures that require polar aprotic media. However, the potential for halogen coordination or exchange reactions must be considered in long-term storage applications.

Solution Stability and Decomposition

In solution, Tetrakis(ethylmethylamido)titanium(IV) can undergo various decomposition pathways depending on the solvent system, temperature, and presence of impurities. Protic solvents promote rapid decomposition through protonolysis reactions, while coordinating solvents may stabilize or destabilize the titanium center depending on their donor strength.

Temperature-dependent decomposition in solution follows similar pathways to gas-phase and neat liquid decomposition, including β-hydride elimination and ligand exchange reactions. The presence of adventitious moisture or oxygen can catalyze decomposition processes, emphasizing the importance of anhydrous and inert conditions for solution handling.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

Comprehensive spectroscopic characterization of Tetrakis(ethylmethylamido)titanium(IV) provides definitive structural identification and enables monitoring of purity and decomposition. The compound exhibits characteristic spectroscopic signatures across multiple techniques that reflect its tetrahedral titanium coordination environment and ethylmethylamido ligand structure.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The proton Nuclear Magnetic Resonance spectrum of Tetrakis(ethylmethylamido)titanium(IV) displays characteristic signals that confirm the ethylmethylamido ligand environment [1]. The N-methyl groups appear as a singlet at 2.8-3.1 ppm, integrating for 12 protons and reflecting the four equivalent methyl substituents attached to nitrogen atoms. The ethyl methylene protons (CH₂) manifest as a quartet at 3.2-3.6 ppm, integrating for 8 protons and exhibiting coupling to the adjacent methyl groups. The ethyl methyl protons (CH₃) appear as a triplet at 1.1-1.3 ppm, integrating for 12 protons and showing coupling to the methylene protons.

The chemical shift positions are consistent with the electron-withdrawing effect of the nitrogen-titanium bonds, which deshield the protons relative to simple alkylamines. The multiplicity patterns confirm the connectivity of the ethyl groups and demonstrate the absence of rapid exchange processes at room temperature.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the ethylmethylamido ligands. The N-methyl carbons appear at 42-45 ppm, reflecting the electron-withdrawing influence of the nitrogen-titanium interaction. The ethyl carbon atoms appear in the range of 15-65 ppm, with the methylene carbons typically appearing downfield from the methyl carbons due to their closer proximity to the nitrogen center.

The carbon chemical shifts provide confirmation of the ligand structure and can be used to monitor purity and decomposition products. The absence of additional carbon signals confirms the absence of coordinated solvent molecules or decomposition products in pure samples.

⁴⁷Ti and ⁴⁹Ti NMR Spectroscopy: Titanium Nuclear Magnetic Resonance spectroscopy provides direct information about the metal center environment [18]. The ⁴⁹Ti nucleus, being more sensitive than ⁴⁷Ti, typically provides better quality spectra. The titanium chemical shift appears at approximately 5 ppm for ⁴⁷Ti and around 272 ppm for ⁴⁹Ti, reflecting the tetrahedral coordination environment and the electron-donating character of the amido ligands.

Both titanium isotopes exhibit quadrupolar broadening due to the nuclear spin properties and the slightly distorted tetrahedral geometry around the metal center. The chemical shift positions are diagnostic for titanium(IV) amido complexes and can distinguish Tetrakis(ethylmethylamido)titanium(IV) from other titanium oxidation states or coordination environments.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the molecular structure and bonding environment of Tetrakis(ethylmethylamido)titanium(IV) [19] [20]. The infrared spectrum exhibits several diagnostic absorption bands that are essential for identification and purity assessment.

C-H Stretching Vibrations: The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2850-3000 cm⁻¹, manifesting as strong absorption bands characteristic of the methyl and methylene groups within the ethylmethylamido ligands. These bands provide confirmation of the organic ligand environment and can be used to monitor thermal decomposition, as their intensity decreases upon ligand elimination.

C-N Stretching Vibrations: The carbon-nitrogen stretching vibrations associated with the amido linkages appear at 1200-1400 cm⁻¹ as medium-intensity absorptions. These bands are characteristic of tertiary amine environments and distinguish the compound from primary or secondary amides that would exhibit different vibrational signatures.

Ti-N Stretching Vibrations: The titanium-nitrogen stretching vibrations appear as weak to medium-intensity bands in the region of 450-650 cm⁻¹. These low-frequency vibrations are diagnostic for metal-nitrogen bonds and provide confirmation of the coordination environment around the titanium center.

C-H Deformation Modes: Carbon-hydrogen deformation vibrations appear at 1400-1500 cm⁻¹ as medium-intensity absorptions, providing additional confirmation of the alkyl substituent environment within the amido ligands.

Raman Spectroscopy

Raman spectroscopy complements infrared spectroscopy by providing access to vibrational modes that may be weak or inactive in the infrared spectrum [21]. The Raman spectrum of Tetrakis(ethylmethylamido)titanium(IV) exhibits characteristic bands that are particularly sensitive to the titanium coordination environment.

Ti-N Symmetric Stretching: The symmetric titanium-nitrogen stretching vibrations appear at 500-700 cm⁻¹ as medium-intensity Raman bands. These vibrations are particularly prominent in Raman spectroscopy due to the polarizability changes associated with the metal-nitrogen bonds during vibrational motion.

C-N Vibrational Modes: Carbon-nitrogen vibrational modes within the ligand framework appear at 1000-1200 cm⁻¹, though these bands are typically weak due to the symmetric nature of the tetrahedral coordination environment that minimizes polarizability changes.

The Raman spectrum serves as a valuable complement to infrared spectroscopy, particularly for monitoring changes in the titanium coordination environment during thermal treatment or chemical reactions. The technique is especially useful for identifying decomposition products that may exhibit different metal-ligand vibrational signatures.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for Tetrakis(ethylmethylamido)titanium(IV) [12]. The molecular ion peak appears at m/z = 280, corresponding to the molecular weight of the intact compound. This peak serves as the base peak in electron impact ionization, confirming the molecular composition.

Fragmentation patterns reveal the stepwise loss of ethylmethylamido ligands, with characteristic fragment ions corresponding to the sequential elimination of C₃H₈N units (molecular weight 58). These fragmentation patterns provide structural confirmation and can be used to distinguish the compound from related titanium amido complexes with different ligand environments.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive